REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1([CH2:11][N:12]=[N+]=[N-])[CH2:8][S:7](=[O:10])(=[O:9])[CH2:6]1)=[N+]=[N-]>CO.[Pd]>[O:9]=[S:7]1(=[O:10])[CH2:8][C:5]([CH2:11][NH2:12])([CH2:4][NH2:1])[CH2:6]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1(CS(C1)(=O)=O)CN=[N+]=[N-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=S1(CC(C1)(CN)CN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 720 mg | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |